molecular formula C14H15BrNO3P B402181 2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate

2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate

Cat. No.: B402181
M. Wt: 356.15g/mol
InChI Key: GGAVBASRIWXGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate is a complex organic compound that features a bromine atom, a methoxyphenoxy group, and a methylphosphoryl group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate typically involves multiple steps, including the bromination of aniline derivatives, the introduction of the methoxyphenoxy group, and the attachment of the methylphosphoryl group. Common synthetic routes may include:

    Bromination: Aniline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Methoxyphenoxy Group Introduction: The brominated aniline is reacted with 2-methoxyphenol in the presence of a base such as potassium carbonate to form the methoxyphenoxy derivative.

    Methylphosphoryl Group Attachment: The final step involves the reaction of the methoxyphenoxy derivative with a methylphosphorylating agent such as dimethylphosphite in the presence of a catalyst like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-bromoaniline: A simpler derivative with only a bromine atom attached to the aniline ring.

    2-methoxyphenol: Contains a methoxy group and a hydroxyl group on a benzene ring.

    Dimethylphosphite: A methylphosphorylating agent used in the synthesis of various organophosphorus compounds.

Uniqueness

2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H15BrNO3P

Molecular Weight

356.15g/mol

IUPAC Name

3-bromo-N-[(2-methoxyphenoxy)-methylphosphoryl]aniline

InChI

InChI=1S/C14H15BrNO3P/c1-18-13-8-3-4-9-14(13)19-20(2,17)16-12-7-5-6-11(15)10-12/h3-10H,1-2H3,(H,16,17)

InChI Key

GGAVBASRIWXGOJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OP(=O)(C)NC2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=CC=C1OP(=O)(C)NC2=CC(=CC=C2)Br

Origin of Product

United States

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